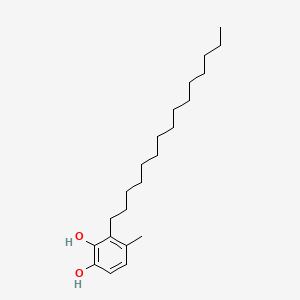
4-Methyl-3-pentadecylcatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-pentadecylcatechol, also known as this compound, is a useful research compound. Its molecular formula is C22H38O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicological Applications
1. Allergens and Sensitization Studies
4-Methyl-3-pentadecylcatechol is structurally similar to urushiol, the active component in poison ivy, which is known for causing allergic reactions. Research indicates that compounds like this compound can elicit sensitization responses in individuals sensitive to poison ivy. In a study involving patch tests on hypersensitive patients, 38% showed positive reactions to 4-pentadecyl catechol, indicating its potential role as an allergen . This finding underlines the importance of understanding the allergenic potential of catechol derivatives in dermatological research.
Nanotechnology Applications
2. Polyphenol-Containing Nanoparticles
The compound can be utilized in the synthesis of polyphenol-containing nanoparticles, which have gained traction for their antioxidant properties and potential therapeutic applications. These nanoparticles can be engineered for drug delivery systems due to their biocompatibility and ability to interact with various biological molecules . The versatility of such nanoparticles allows for applications in bioimaging, cancer therapy, and disease treatment, showcasing the compound's relevance in modern biomedical technologies.
Biomedical Research Applications
3. Antioxidant Properties
Research has demonstrated that catechols possess significant antioxidant capabilities. This compound can be incorporated into formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for developing therapeutic agents against conditions such as cancer and neurodegenerative diseases .
4. Drug Delivery Systems
The unique chemical structure of this compound allows it to form metal-polyphenol networks that enhance drug delivery efficacy. These networks can stabilize drugs and improve their bioavailability while minimizing side effects . The application of this compound in drug delivery systems highlights its potential in enhancing therapeutic outcomes.
Case Studies
Propriétés
Numéro CAS |
16273-11-3 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4-methyl-3-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19(2)17-18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 |
Clé InChI |
DBLKLBZYXMNKMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1O)O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1O)O)C |
Key on ui other cas no. |
16273-11-3 |
Synonymes |
4-methyl-3-pentadecylcatechol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















